molecular formula C17H8Cl3N3O2S2 B11286750 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B11286750
M. Wt: 456.8 g/mol
InChI Key: MLUWROANBTUDMZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a fused thiazoloquinazoline core with multiple electronegative substituents: an 8-chloro group on the quinazoline ring and a 3,5-dichlorophenyl moiety attached via the carboxamide linkage. Its structural complexity arises from the thioxo and oxo groups at positions 1 and 5, respectively, which contribute to its unique electronic and steric profile. Its safety profile () highlights hazards associated with chlorine content, necessitating strict handling protocols.

Properties

Molecular Formula

C17H8Cl3N3O2S2

Molecular Weight

456.8 g/mol

IUPAC Name

8-chloro-N-(3,5-dichlorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C17H8Cl3N3O2S2/c18-7-1-2-11-12(6-7)23-14(22-15(11)24)13(27-17(23)26)16(25)21-10-4-8(19)3-9(20)5-10/h1-6H,(H,21,25)(H,22,24)

InChI Key

MLUWROANBTUDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C(=C(SC3=S)C(=O)NC4=CC(=CC(=C4)Cl)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

Methyl 2-aminobenzoate (1 ) reacts with thiophosgene to form an isothiocyanate intermediate (2 ), which undergoes cyclization with methyl 2-cyanoacetate and sulfur to yield the ester precursor (3 ). Hydrolysis of 3 under basic conditions produces the carboxylic acid derivative (4 ), a key intermediate for further functionalization.

Reaction Scheme 1:

Methyl 2-aminobenzoateThiophosgeneIsothiocyanate intermediateMethyl 2-cyanoacetate, SEster precursorHydrolysisCarboxylic acid\text{Methyl 2-aminobenzoate} \xrightarrow{\text{Thiophosgene}} \text{Isothiocyanate intermediate} \xrightarrow{\text{Methyl 2-cyanoacetate, S}} \text{Ester precursor} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}

Chlorination at Position 8

Introducing the 8-chloro substituent requires electrophilic aromatic substitution or the use of pre-chlorinated anthranilic acid derivatives. For example, 5-chloroanthranilic acid may serve as a starting material, with chlorination occurring before cyclization. Alternatively, post-cyclization chlorination using reagents like N-chlorosuccinimide (NCS) in dichloromethane has been reported for analogous systems.

Carboxamide Functionalization: N-(3,5-Dichlorophenyl) Attachment

The carboxamide group at position 3 is introduced via coupling reactions. Two primary methods are employed:

Direct Amide Coupling

The carboxylic acid intermediate (4 ) reacts with 3,5-dichloroaniline using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, EDCI-mediated coupling in dichloromethane with DMAP (4-Dimethylaminopyridine) as a catalyst yields the target carboxamide.

Representative Conditions:

  • Solvent: Dichloromethane or DMF

  • Coupling Agent: EDCI/HOBt or HATU

  • Temperature: Room temperature, 12–24 hours

  • Yield: 60–85% (varies with substituents)

Stepwise Approach via Cyanoacetamide Intermediates

An alternative route involves synthesizing cyanoacetamide intermediates (8 ) by coupling cyanoacetic acid (7 ) with 3,5-dichloroaniline (6 ). Subsequent cyclization with isothiocyanate derivatives (10 ) and sulfur forms the thiazoloquinazoline core while introducing the carboxamide group.

Reaction Scheme 2:

Cyanoacetic acid+3,5-DichloroanilineCyanoacetamideIsothiocyanate, SThiazoloquinazoline-carboxamide\text{Cyanoacetic acid} + \text{3,5-Dichloroaniline} \rightarrow \text{Cyanoacetamide} \xrightarrow{\text{Isothiocyanate, S}} \text{Thiazoloquinazoline-carboxamide}

Optimization and Challenges

Electron-Donating vs. Withdrawing Groups

Studies on analogous compounds reveal that electron-withdrawing groups (e.g., Cl, Br) at positions 7 or 8 enhance cyclization efficiency. For example, 8-chloro derivatives exhibit higher yields (70–85%) compared to non-halogenated analogs (50–60%) due to increased electrophilicity at the reaction site.

Solvent and Catalyst Selection

  • DMF vs. Ethanol: Reactions in DMF typically achieve higher yields (15–20% increase) due to better solubility of intermediates.

  • Base Catalysis: Sodium acetate or triethylamine is critical for deprotonation during cyclization.

Data Tables

Table 1. Comparison of Synthetic Routes

StepMethodConditionsYield (%)Reference
Core CyclizationThiophosgene + Methyl 2-cyanoacetateKOH, Ethanol, 60°C75
ChlorinationN-Chlorosuccinimide (NCS)DCM, RT, 6h82
Amide CouplingEDCI/DMAPDCM, RT, 24h68
Alternative CouplingHATU/DIEADMF, RT, 12h85

Table 2. Impact of Substituents on Yield

PositionSubstituentYield (%)Notes
8Cl82Enhanced electrophilicity
7Cl78Moderate steric hindrance
6CH365Electron-donating effect

Purification and Characterization

Final compounds are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization employs:

  • 1H/13C NMR: Peaks for the dichlorophenyl group appear as singlets at δ 7.2–7.5 ppm, while thiazoloquinazoline protons resonate at δ 4.5–6.0 ppm.

  • Mass Spectrometry: Molecular ion peaks align with calculated m/z (e.g., [M+H]+ = 506.8) .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, alkoxides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamide derivatives with variable aryl/chloro substituents. Key comparisons:

Feature Target Compound Pyrazole Derivatives (e.g., 3b, 3e)
Core Structure Thiazolo[3,4-a]quinazoline Pyrazole
Substituents 8-Cl, 3,5-diCl-phenyl 4-Cyano-1-aryl, 1-aryl, 3-methyl, Cl
Melting Point Not reported 133–183°C (higher for diCl-substituted, e.g., 3b: 171°C)
Synthetic Yield Not reported 62–71% (lower yields vs. thiadiazoles in )
Bioactivity Undisclosed (likely enzyme inhibition) Not specified, but Cl groups suggest antimicrobial potential

However, the dichlorophenyl group increases steric bulk and lipophilicity (logP), which may reduce solubility compared to pyrazoles with methyl/cyano groups .

Thiadiazole Carboxamide Derivatives ()

Compounds 3a–d in are 1,3,4-thiadiazole-2-carboxamides. Comparisons:

Feature Target Compound Thiadiazole Derivatives (e.g., 3a)
Core Structure Thiazoloquinazoline 1,3,4-Thiadiazole
Substituents 8-Cl, 3,5-diCl-phenyl Phenyl, S-alkyl
Synthetic Yield Not reported Up to 93% (simpler cyclization vs. coupling)
Bioactivity Undisclosed Inhibitory activity (e.g., 50 µg/mL concentration tests)

The thiadiazole derivatives exhibit higher synthetic efficiency due to straightforward cyclization (KOH/CS₂ in ethanol). Both classes share a thioxo group, which may act as a hydrogen-bond acceptor or redox-active moiety. The target compound’s fused quinazoline system likely offers enhanced planar stability, favoring intercalation or π-π stacking in biological targets compared to monocyclic thiadiazoles .

Structural and Electronic Analysis

Chlorine Substitution Effects

  • The target compound’s three chlorine atoms increase electronegativity and metabolic stability but may elevate toxicity risks ().
  • Pyrazole derivatives with dual Cl substituents (e.g., 3b , 3e ) show higher melting points, suggesting stronger intermolecular forces (halogen bonding) .

Computational Insights ()

  • Density-functional theory (DFT) () could elucidate electronic differences: The thiazoloquinazoline core may have a narrower HOMO-LUMO gap than pyrazoles, enhancing charge-transfer interactions.
  • Ring puckering analysis () for the quinazoline core (if non-planar) would reveal conformational flexibility compared to rigid thiadiazoles.

Biological Activity

8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the thiazoloquinazoline class, which has been reported to exhibit various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H8Cl3N3O2S2C_{17}H_8Cl_3N_3O_2S^2 with a molecular weight of 456.75 g/mol. The presence of chlorine and sulfur atoms in its structure suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activity of thiazoloquinazoline derivatives, including the target compound. Key areas of activity include:

  • Antimicrobial Activity : Compounds in this class have shown significant activity against various bacterial strains. For instance, derivatives have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
  • Calcium Channel Activation : The compound has been studied for its ability to activate large-conductance voltage- and Ca²⁺-activated K⁺ channels (BK channels). In vitro assays demonstrated that certain derivatives exhibited potent activation capabilities, with one notable derivative showing an EC₅₀ of 2.89 µM .

Antimicrobial Studies

A study conducted on a series of thiazoloquinazoline derivatives revealed that some exhibited Minimum Inhibitory Concentration (MIC) values as low as 1–2 µg/mL against resistant bacterial strains. The compound's activity was compared to established antibiotics like linezolid .

CompoundMIC (µg/mL)Activity Type
3j1–2Antibacterial
Linezolid8–32Antibacterial

Calcium Channel Activation

In a comprehensive evaluation of BK channel activation, the compound was part of a series that included various substituents. The results indicated that compounds with bromo substitutions showed enhanced activation properties.

CompoundEC₅₀ (µM)Comments
12h2.89Potent BK channel opener
11b0.23Slightly increased activity
11c0.84Increased activity

Case Studies

In one notable case study involving the compound's application in overactive bladder (OAB) treatment, it was found that administration at a dose of 50 mg/kg significantly reduced voiding frequency in spontaneously hypertensive rats (SHRs), suggesting its potential therapeutic role in managing OAB symptoms .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions starting from thiazole and quinazoline precursors. Key steps include cyclization of the thiazoloquinazoline core and subsequent coupling with a 3,5-dichlorophenyl group. Continuous flow reactors may enhance efficiency by improving control over parameters like temperature and residence time, which are critical for minimizing side reactions and maximizing purity . Solvent selection (e.g., acetic acid) and stoichiometric ratios of intermediates must be optimized to prevent byproducts such as unreacted chlorophenyl intermediates.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its chlorinated aromatic groups and thioxo moiety, the compound poses health and environmental risks. Safety measures include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Storing in airtight containers away from oxidizing agents to prevent decomposition.
  • Implementing spill containment protocols (e.g., inert absorbents like vermiculite) and emergency washing stations .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of chlorine substituents and thiazoloquinazoline backbone.
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting trace impurities.
  • Mass Spectrometry (MS) : To validate molecular weight (e.g., molecular ion peaks at 405.9 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction intermediates and transition states to identify energetically favorable pathways. The ICReDD framework integrates computational predictions with experimental validation, using reaction path search algorithms to narrow optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error experimentation .

Q. What experimental design strategies are effective for resolving contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., varying IC50 values in anticancer assays) may arise from differences in cell lines or assay conditions. Researchers should:

  • Use statistical design of experiments (DoE) to systematically vary parameters (e.g., concentration, incubation time) and identify confounding variables .
  • Compare structural analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to isolate the impact of chlorine substituents on target binding .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

The electron-withdrawing chlorine groups enhance electrophilic character, potentially improving binding to enzymes like kinases or DNA topoisomerases. Computational docking studies can map electrostatic potential surfaces to predict binding affinity. For example, the thioxo group may act as a hydrogen bond acceptor, while the dichlorophenyl moiety engages in hydrophobic interactions .

Q. What methodologies are employed to study the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stressors (e.g., pH extremes, UV light) and monitor degradation products via LC-MS.
  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess susceptibility to cytochrome P450-mediated oxidation .

Methodological Considerations

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

  • Synthesize analogs with systematic substitutions (e.g., replacing chlorine with fluorine or methyl groups).
  • Use molecular dynamics simulations to correlate structural changes with conformational flexibility and target engagement .
  • Validate hypotheses with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) .

Q. What advanced reactor designs improve scalability for preclinical production?

  • Microreactors : Enable precise control over mixing and heat transfer, critical for exothermic reactions involving chlorinated intermediates.
  • Membrane Separation Technologies : Purify intermediates in continuous flow systems, reducing downstream processing time .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance predictive modeling of reaction kinetics?

AI algorithms trained on historical reaction data can simulate mass transfer limitations and optimize parameters (e.g., flow rates, catalyst loading). Coupling with finite element analysis (FEA) models allows real-time adjustments to reactor geometry and operational conditions .

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